molecular formula C6H7NOS B1386215 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one CAS No. 57001-18-0

3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one

Cat. No.: B1386215
CAS No.: 57001-18-0
M. Wt: 141.19 g/mol
InChI Key: MPBAFCASVITYMO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one: is a heterocyclic compound with the molecular formula C6H7NOS. It features a thiazole ring fused to a cyclopentane ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as antimicrobial, antifungal, and anticancer agents. The compound’s unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

    3,4,5,6-Tetrahydro-2H-pyrimidin-2-one: Similar in structure but contains a pyrimidine ring instead of a thiazole ring.

    3,4,5,6-Tetrahydro-2H-thiazol-2-one: Similar but lacks the cyclopentane ring.

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Contains a fused ring system but with different heteroatoms.

Uniqueness: 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one is unique due to its fused thiazole and cyclopentane rings. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBAFCASVITYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655814
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57001-18-0
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,4H,5H,6H-cyclopenta[d][1,3]thiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 2
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 3
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 4
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 5
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 6
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one

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